1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multiple steps:
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Formation of Piperazine Derivative: : The initial step involves the synthesis of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
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Coupling with Piperidine: : The piperazine derivative is then coupled with a piperidine moiety. This step often involves the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
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Introduction of the Prop-2-en-1-one Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions:
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Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
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Medicinal Chemistry: : It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to its piperazine and piperidine structures .
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Biological Studies: : The compound is used in studies investigating receptor binding and activity modulation, particularly in the context of neurotransmitter systems.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance, such as agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
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Receptor Binding: : The compound can bind to various receptors in the central nervous system, modulating their activity. This includes serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .
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Pathways Involved: : By binding to these receptors, the compound can influence signaling pathways that regulate neurotransmitter release and uptake, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)piperazine: Shares the piperazine core but lacks the piperidine and prop-2-en-1-one groups.
4-Phenylpiperidine: Contains the piperidine moiety but lacks the piperazine and prop-2-en-1-one groups.
Uniqueness
1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its combined piperazine and piperidine structures, which confer distinct pharmacological properties. This dual structure allows for more versatile interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
1-[4-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-4-24(31)28-15-13-27(14-16-28,23-11-6-5-7-12-23)26(32)30-19-17-29(18-20-30)25-21(2)9-8-10-22(25)3/h4-12H,1,13-20H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDZPOGNGTYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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